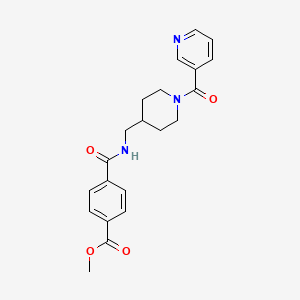

Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate, also known as M4N, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. M4N is a synthetic compound that has been synthesized through a series of chemical reactions.

Applications De Recherche Scientifique

Crystal Engineering and Phase Transition

One study discusses the application of pressure as a tool in crystal engineering, highlighting a phase transition in a structure related to the chemical family of Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate. The study revealed that under high pressure, a high-Z′ structure could transform to a lower Z′ structure, indicating the significance of molecular conformation and packing efficiency under varying pressure conditions (Johnstone et al., 2010).

Conformational Importance in Activity

Another study focused on retinobenzoic acids, demonstrating the importance of the trans-amide structure for retinoidal activity. This research suggested that molecular conformation plays a crucial role in determining the biological activity of compounds, with N-methylation leading to a loss of differentiation-inducing activity, highlighting the importance of specific structural features for pharmacological effects (Kagechika et al., 1989).

Aromatic Acid Degradation Pathways

Research on Pseudomonas putida has shown the regulation of aromatic acid degradation pathways by a gene called benR. This study demonstrates the biological significance of benzoate and related compounds in the microbial degradation of aromatic acids, providing insights into microbial metabolism and potential applications in bioremediation (Cowles et al., 2000).

Synthesis and Anticancer Activity

Another study reported the synthesis of substituted acridine-4-carboxylic acids and their derivatives, exploring their potential as anticancer drugs. This research provides a foundation for the development of new therapeutic agents based on modifications of the benzoate structure (Gamage et al., 1997).

Propriétés

IUPAC Name |

methyl 4-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-28-21(27)17-6-4-16(5-7-17)19(25)23-13-15-8-11-24(12-9-15)20(26)18-3-2-10-22-14-18/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBPMWWZFLXPAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2380130.png)

![4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2380133.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)

![(2S,4S)-4-Hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2380140.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)